molecular formula C6H15NO B13624392 2-(sec-Butoxy)ethan-1-amine

2-(sec-Butoxy)ethan-1-amine

Cat. No.: B13624392
M. Wt: 117.19 g/mol
InChI Key: BBBXFSMUUJXLJM-UHFFFAOYSA-N
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Description

2-(sec-Butoxy)ethan-1-amine is a secondary amine with a sec-butoxy group (-OCH(CH₂)CH₂CH₃) attached to the ethylamine backbone. This compound belongs to the class of alkoxy-substituted ethanamines, which are characterized by their ether-linked alkyl or aryl groups. The sec-butoxy group confers steric bulk and moderate lipophilicity, making it relevant for applications in pharmaceutical and agrochemical research, though specific biological data for this compound remain uncharacterized in the reviewed literature.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

2-butan-2-yloxyethanamine

InChI

InChI=1S/C6H15NO/c1-3-6(2)8-5-4-7/h6H,3-5,7H2,1-2H3

InChI Key

BBBXFSMUUJXLJM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butoxy)ethan-1-amine typically involves the reaction of sec-butyl alcohol with ethylene oxide to form 2-(sec-butoxy)ethanol. This intermediate is then reacted with ammonia or an amine under suitable conditions to yield 2-(sec-Butoxy)ethan-1-amine. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(sec-Butoxy)ethan-1-amine may involve continuous flow processes to optimize efficiency and scalability. The use of advanced reactors and automation can help maintain consistent quality and reduce production costs. Safety measures are also crucial due to the potential hazards associated with the reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butoxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the butoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted amines or ethers.

Scientific Research Applications

2-(sec-Butoxy)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the interactions of amines with biological systems.

    Industry: This compound is used in the production of surfactants, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(sec-Butoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The butoxy group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkoxy-substituted ethanamines exhibit diverse physicochemical and biological properties depending on their substituents. Below is a detailed comparison of 2-(sec-Butoxy)ethan-1-amine with structurally related compounds:

Table 1: Structural and Functional Comparison of Alkoxy-Substituted Ethanamines

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(sec-Butoxy)ethan-1-amine -OCH(CH₂)CH₂CH₃ C₆H₁₅NO 117.19 Moderate lipophilicity; potential CNS activity (inferred from analogs) -
2-(2-Methoxyethoxy)ethan-1-amine -OCH₂CH₂OCH₃ C₅H₁₃NO₂ 119.16 High polarity; used in peptoid synthesis
2-(Cyclobutylmethoxy)ethan-1-amine -OCH₂(cyclobutyl) C₇H₁₅NO 129.20 Enhanced rigidity; pharmaceutical intermediates
2-(tert-Butoxy)-1-(2,4,6-TMP)ethan-1-amine -O-C(CH₃)₃ + aryl group C₁₅H₂₅NO 235.37 Steric hindrance; agrochemical applications
1-[4-(2-Butoxyethoxy)-3-fluorophenyl]ethan-1-amine -OCH₂CH₂OCH₂CH₂CH₂CH₃ + aryl-F C₁₄H₂₂FNO₂ 255.33 Fluorinated aromatic moiety; drug discovery

Key Observations:

Substituent Effects on Lipophilicity :

  • Linear alkoxy chains (e.g., 2-(2-methoxyethoxy)ethan-1-amine) increase hydrophilicity due to ether oxygen atoms, enhancing water solubility .
  • Branched alkoxy groups (e.g., sec-butoxy, tert-butoxy) introduce steric bulk, reducing solubility but improving membrane permeability .

Biological Activity: Aryl-substituted analogs (e.g., 25B-NBOMe, 25I-NBOMe) exhibit potent psychoactive effects via serotonin receptor modulation, whereas aliphatic alkoxy derivatives (e.g., 2-(cyclobutylmethoxy)ethan-1-amine) are explored for non-CNS applications like kinase inhibition .

Synthetic Flexibility :

  • Ether-linked substituents enable modular synthesis. For example, 2-(2-methoxyethoxy)ethan-1-amine is synthesized via stepwise alkylation and coupling, a method adaptable to sec-butoxy derivatives .

Steric and Electronic Profiles :

  • Cyclic substituents (e.g., cyclobutylmethoxy) impose conformational constraints, favoring selective receptor interactions .
  • Fluorinated aryl groups (e.g., in 1-[4-(2-butoxyethoxy)-3-fluorophenyl]ethan-1-amine) enhance metabolic stability and binding affinity in drug candidates .

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